molecular formula C12H16F2N2O2S B12240877 3,5-difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide

3,5-difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12240877
M. Wt: 290.33 g/mol
InChI Key: PRNOEHVPMMYWDW-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 3 and 5 positions of the benzene ring, a sulfonamide group, and a 1-methylpiperidin-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 3,5-difluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with 1-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,5-Difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,5-difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. The piperidine ring can contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Lacks the piperidine ring, resulting in different biological activity and pharmacokinetics.

    N-(1-Methylpiperidin-4-yl)benzenesulfonamide: Does not have fluorine atoms, which may affect its binding properties and reactivity.

Uniqueness

3,5-Difluoro-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of fluorine atoms and the piperidine ring, which together enhance its chemical stability, binding affinity, and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C12H16F2N2O2S

Molecular Weight

290.33 g/mol

IUPAC Name

3,5-difluoro-N-(1-methylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H16F2N2O2S/c1-16-4-2-11(3-5-16)15-19(17,18)12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5H2,1H3

InChI Key

PRNOEHVPMMYWDW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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